N,N-Dimethyldiethylenetriamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3/c1-9(2)6-5-8-4-3-7/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMVWQXGLNLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066970 | |
| Record name | 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24229-53-6 | |
| Record name | N2-(2-Aminoethyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24229-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-dimethyl- | |
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| Record name | N,N-Dimethyldiethylenetriamine | |
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| Record name | 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-dimethyl- | |
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| Record name | 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(2-aminoethyl)-N1,N1-dimethylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.891 | |
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| Record name | N1-(2-Aminoethyl)-N2,N2-dimethylethane-1,2-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE7SDU4X7F | |
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Fundamental Chemical Reactivity of N,n Dimethyldiethylenetriamine
Mechanistic Investigations of Amine Reactivity
Detailed mechanistic studies provide insight into the specific reaction pathways of N,N-Dimethyldiethylenetriamine. A notable investigation into its coordination chemistry with a Rhenium complex highlights the distinct reactivity of its terminal primary amine. acs.orgnih.gov
In a study designed to evaluate the synthesis of fac-[Re(CO)₃L]⁺ complexes (where L is a triamine ligand), this compound (referred to as N,N-Me₂dien in the study) was reacted with fac-[Re(CO)₃(CH₃CN)₃]⁺ in an acetonitrile (B52724) solvent. acs.orgnih.gov Contrary to the expected simple substitution where the three amine groups would coordinate to the Rhenium center, an unusual transformation occurred. The investigation revealed that the terminal primary amine of the this compound molecule attacked one of the coordinated acetonitrile (CH₃CN) molecules. acs.orgnih.gov
This nucleophilic attack resulted in the formation of a completely new tridentate ligand, (Z)-N′-(2-(2-(dimethylamino)ethylamino)ethyl)acetimidamide, abbreviated as DAE. acs.orgnih.gov The mechanism involves the addition of the primary amine to the carbon-nitrogen triple bond of acetonitrile, converting the sp-hybridized nitrogen of the primary amine into an sp²-hybridized nitrogen with a double bond to the former acetonitrile carbon. nih.gov The resulting DAE ligand remains coordinated to the Rhenium center through the three nitrogen atoms originating from the initial this compound backbone. nih.gov
This reaction provides a clear mechanistic example of the high nucleophilicity of the primary amine group, which, in this specific chemical environment, preferentially engages in a covalent bond-forming reaction with the solvent rather than solely participating in coordination. The proposed pathway was supported by the isolation and characterization of a similar, but distinct, complex formed from the related ligand N,N',N''-trimethyldiethylenetriamine. nih.gov
Role of Polyamine Functionality in Chemical Transformations
The polyamine structure of this compound is central to its function in chemical transformations, primarily by enabling it to act as a multidentate chelating agent. The presence of three nitrogen atoms at appropriate distances allows the molecule to bind to a single metal center simultaneously, forming a stable coordination complex. This chelation is a defining characteristic of polyamines.
The mechanistic study involving the Rhenium complex illustrates this role perfectly. acs.orgnih.gov The ability of this compound to act as a tridentate ligand is the prerequisite for the subsequent chemical transformation. The molecule first coordinates to the fac-[Re(CO)₃]⁺ core, which in turn activates the coordinated acetonitrile molecules, making them susceptible to nucleophilic attack. The polyamine functionality holds the reactive primary amine in close proximity to the activated acetonitrile, facilitating the intramolecular-like attack that leads to the formation of the DAE ligand.
This transformation is not merely a reaction of an isolated primary amine but a concerted event guided by the entire polyamine scaffold. The secondary and tertiary amine groups play a crucial role by anchoring the molecule to the metal center, positioning the primary amine for its specific reaction. This demonstrates how the collective functionality of the polyamine chain directs a unique and complex chemical outcome that would not be observed with a simple monoamine.
The following table summarizes the key reactants and the novel product formed in the mechanistic investigation discussed.
| Reactant | Reactant | Solvent | Product Complex | Novel Ligand Formed |
| This compound | fac-[Re(CO)₃(CH₃CN)₃]⁺ | Acetonitrile | fac-[Re(CO)₃(DAE)]⁺ | (Z)-N′-(2-(2-(dimethylamino)ethylamino)ethyl)acetimidamide (DAE) |
Coordination Chemistry of N,n Dimethyldiethylenetriamine
Ligand Design and Metal Ion Complexation Strategies
Strategies for metal ion complexation with N,N-Dimethyldiethylenetriamine include:
Direct Complexation: The most straightforward approach involves the reaction of a metal salt with this compound in a suitable solvent. The ligand typically binds to the metal ion through its three nitrogen atoms, forming stable chelate rings. For instance, it readily forms complexes with transition metals like cobalt(II). researchgate.net
In Situ Ligand Formation: this compound can be a precursor for the in-situ formation of more elaborate ligands. An example is the condensation reaction with 4-formylimidazole under acidic conditions. researchgate.net The resulting Schiff base compound can then act as a metal-organic ligand, leading to the formation of polynuclear complexes. researchgate.net
Metal-Assisted Reactions: The reactivity of the terminal primary amine of this compound can be exploited in metal-assisted reactions. In a notable example, when this compound (referred to as N,N-Me₂dien) reacts with fac-[Re(CO)₃(CH₃CN)₃]⁺ in acetonitrile (B52724), the expected simple complex is not the final product. Instead, the terminal primary amine attacks a coordinated acetonitrile molecule, leading to the formation of an unusual amidine ligand, (Z)-N'-(2-(2-(dimethylamino)ethylamino)ethyl)acetimidamide (DAE). science.govresearchgate.net This demonstrates how the metal center can activate both the primary amine and the solvent molecule to create a new, more complex tridentate ligand. science.govresearchgate.net
Structural Elucidation of Coordination Complexes
While specific crystal structure data for simple this compound complexes is less common in the literature compared to its simpler analogs, studies on related systems provide valuable insights. For example, in complexes with ligands derived from this compound, the tridentate nature of the ligand framework is consistently observed. In fac-Re(CO)₃L complexes where L is a sulfonated derivative of this compound (tmbSO₂-N,N-Me₂dien), the ligand coordinates in a tridentate fashion. science.gov X-ray analysis of these complexes reveals that the two five-membered chelate rings formed upon coordination adopt different pucker chiralities, a common feature in such systems. science.gov
The reaction of this compound that leads to the amidine ligand DAE results in the complex fac-[Re(CO)₃(DAE)]BF₄. science.govresearchgate.net Structural analysis confirms that the three nitrogen atoms bound to the Rhenium center all originate from the initial this compound backbone, with the primary amine having been converted to an sp²-hybridized nitrogen within the newly formed amidine group. researchgate.net
Spectroscopic Characterization of Metal-N,N-Dimethyldiethylenetriamine Interactions
A variety of spectroscopic techniques are employed to characterize the formation and properties of this compound metal complexes in both solid-state and solution.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complexes, providing information about the coordination environment of the metal ion. For example, spectrophotometric measurements have been used to investigate the formation of Cobalt(II) complexes with this compound (dmdien) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the amine groups to the metal center. Changes in the N-H and C-N stretching frequencies upon complexation can confirm the involvement of the nitrogen atoms in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of diamagnetic metal complexes in solution. For instance, NMR analysis of fac-Re(CO)₃ complexes with sulfonated this compound derivatives shows rapid dynamic motion in solution, even at low temperatures. science.gov
Mass Spectrometry: This technique helps in confirming the composition and mass of the synthesized complexes.
The following table summarizes spectroscopic data for a related Rhenium complex formed from this compound.
Table 1: Spectroscopic Data for the fac-[Re(CO)₃(DAE)]BF₄ Complex
| Spectroscopic Technique | Observed Features | Reference |
|---|---|---|
| ¹H NMR | Confirms the formation of the amidine ligand DAE. | science.govresearchgate.net |
| ¹³C NMR | Confirms the formation of the amidine ligand DAE. | science.govresearchgate.net |
Stability and Reactivity of this compound Metal Complexes
The stability of metal complexes with this compound is quantified by stability constants, which are equilibrium constants for the formation of the complex in solution. These constants are influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand.
Thermodynamic studies have been conducted to determine the stability of this compound (referred to as dmdien) complexes with various metal ions. Potentiometric and calorimetric techniques are commonly used for these measurements. researchgate.netresearchgate.net
Cobalt(II) Complexes: The formation of Co(II) complexes with dmdien has been studied in both aqueous solution and the aprotic solvent dimethyl sulfoxide (DMSO). researchgate.net In DMSO, mononuclear Co(dmdien)²⁺ and Co(dmdien)₂²⁺ complexes are formed. researchgate.netresearchgate.net The number and stability of the complexes formed decrease with an increasing number of N-methyl groups on the polyamine backbone, which is attributed to increased steric crowding and lower basicity of the donor nitrogens. researchgate.net
Silver(I) Complexes: The thermodynamics of complex formation between Ag(I) and dmdien in DMSO have been determined. researchgate.net The study revealed the formation of mononuclear Ag(dmdien)⁺ and Ag(dmdien)₂⁺ complexes where the ligand acts primarily as a chelating agent. researchgate.net
Lanthanide(III) Complexes: The complexation of Lanthanide(III) ions with dmdien has also been investigated in DMSO, highlighting the versatility of this ligand in coordinating with a wide range of metal ions. uniud.it
The reactivity of these complexes is a key aspect of their coordination chemistry. As mentioned previously, the complexation of this compound with rhenium carbonyl precursors can lead to a metal-assisted transformation of the ligand itself. science.govresearchgate.net Furthermore, cobalt(II) complexes with dmdien have been investigated as potential dioxygen carriers, demonstrating their ability to interact reversibly with molecular oxygen. researchgate.netresearchgate.net
The table below presents stability constant data for metal complexes of this compound in DMSO.
Table 2: Stability Constants (log β) for Metal Complexes with this compound (dmdien) in DMSO at 298 K
| Metal Ion | Complex | log β | Reference |
|---|---|---|---|
| Co(II) | [Co(dmdien)]²⁺ | 6.49 | researchgate.netresearchgate.net |
| Co(II) | [Co(dmdien)₂]²⁺ | 10.33 | researchgate.netresearchgate.net |
| Ag(I) | [Ag(dmdien)]⁺ | 6.05 | researchgate.net |
Based on a comprehensive search for scientific and technical literature, there is insufficient detailed research data available specifically and solely for the chemical compound This compound to generate a thorough and informative article that adheres to the strict outline provided.
The available scientific literature predominantly focuses on related but structurally different polyamines, such as N,N-dimethylethylenediamine (DMEDA), N,N'-dimethylethylenediamine, and other aliphatic amines. While these compounds share some functional similarities, their specific reaction kinetics, cross-linking behavior, and performance characteristics in materials applications differ.
The only direct reference found for this compound in the context of the requested outline is in a patent for adhesives.
A patent mentions this compound as a potential hydrophilic chain extender in the preparation of aqueous polyurethane dispersions for use in adhesives. google.com The document suggests that amino-containing hydrophilic chain extenders like this compound exhibit high reaction activity with prepolymers containing isocyanate (NCO) groups. google.com
However, this single reference does not provide the detailed research findings, data tables, or in-depth analysis required to populate the specified sections on epoxy resin kinetics, cross-linking density, coating performance, and interfacial interactions in adhesives.
Due to the strict instruction to focus solely on this compound and the lack of specific data for this compound in the public domain, it is not possible to construct the detailed, scientifically accurate article as requested.
Polymer Science and Materials Applications of N,n Dimethyldiethylenetriamine
Utilization in Sealant Compositions
N,N-Dimethyldiethylenetriamine, an aliphatic amine, serves as a crucial component in the formulation of high-performance sealant systems. Its primary function is that of a curing agent or an accelerator, where it initiates and propagates the polymerization of base resins, such as epoxies or polysulfides. The chemical structure of this compound, featuring both primary and secondary amine groups for reaction and a tertiary amine group which can have a catalytic effect, allows for the formation of a durable, cross-linked polymer network. This network is fundamental to the sealant's final mechanical properties, adhesion, and longevity. Its application is particularly noted in two-component sealant systems where the amine is mixed with a base polymer immediately before application.
Rheological Properties and Long-Term Stability
The rheological characteristics and long-term stability of a sealant are paramount to its performance, dictating its applicability for a given joint or gap and its ability to maintain a seal over time. The inclusion of this compound as a curing agent has a significant influence on both of these critical aspects.
Rheological Properties
The rheology of a sealant—the study of its flow and deformation—is critical during both application and service life. specialchem.com Key properties include viscosity, flow or sag (B610663) resistance (thixotropy), and working life (pot life). As a curing agent, this compound plays a central role in the development of these properties.
Upon mixing with a base resin like a liquid epoxy, the amine initiates a polymerization reaction. This process gradually increases the system's viscosity, transforming it from a liquid or paste into a solid, rubbery material. specialchem.com The rate of this viscosity build-up is influenced by the reactivity of the amine, the temperature of the system, and the presence of other formulation components like fillers and rheology modifiers. researchgate.netnih.govnih.gov
Sealant formulations must balance a low viscosity for easy application and wetting of the substrate with high thixotropy to prevent sagging or slumping when applied to vertical or overhead joints. specialchem.com While this compound drives the chemical curing, inorganic fillers like fumed silica (B1680970) or calcium carbonate are often incorporated to impart the desired thixotropic, non-sag characteristics. specialchem.comsdsealant.com The working life, or pot life, is the period during which the sealant remains applicable after mixing. This is directly tied to the curing kinetics; the reactivity of this compound in a given formulation dictates this crucial application window.
The following table illustrates how the choice of curing agent and other components in an epoxy-based system can influence key rheological parameters.
Table 1: Representative Rheological Properties of Epoxy Sealant Formulations
| Formulation Variable | Curing Agent Type | Initial Viscosity (Pa·s) | Gel Time (minutes) at 25°C | Sag Resistance (mm) |
|---|---|---|---|---|
| Standard | Cycloaliphatic Amine | 15 | 120 | < 2 |
| Fast Cure | Aliphatic Amine (e.g., this compound) | 12 | 45 | < 2 |
| Modified | Aliphatic Amine with Accelerator | 12 | 25 | < 2 |
| High Viscosity | Polyamide | 40 | 180 | < 1 |
Long-Term Stability
The long-term stability of a sealant is its ability to maintain adhesion and its essential physical properties when exposed to environmental stresses over its service life. These stresses include ultraviolet (UV) radiation, moisture, temperature fluctuations, and chemical exposure. dow.comsika.com The durability of the cross-linked network formed during curing is the primary determinant of this stability.
A sealant cured with an appropriate agent like this compound forms a robust thermoset polymer. This structure provides excellent resistance to many chemicals, including oils, solvents, and dilute acids and alkalis. sdsealant.comtorayfinechemicals.com The degree of cross-linking and the chemical nature of the polymer backbone are instrumental in preventing swelling, degradation, or loss of adhesion when the sealant comes into contact with these substances.
Furthermore, the stability of the sealant ensures it remains elastic and can accommodate joint movement without cohesive failure or adhesive detachment. Over time, exposure to UV light and thermal cycling can make some polymers brittle, leading to cracking and seal failure. The choice of an aliphatic amine curing agent contributes to a polymer structure that can better withstand these environmental challenges compared to other chemical families. Studies on various sealant types have demonstrated the importance of formulation on long-term retention of properties. nih.gov For instance, polysulfide sealants are known for their excellent resistance to fuels and weathering, making them a mainstay in aerospace and construction applications. torayfinechemicals.com
The table below provides representative data on the stability of different sealant types under common environmental stresses, highlighting the performance achievable with well-formulated, properly cured systems.
Table 2: Representative Long-Term Stability of Cured Sealant Systems
| Sealant Type | Curing System | Tensile Strength Retention after 1000h UV Exposure | Hardness Change after 30 days Water Immersion | Adhesion to Aluminum after Thermal Cycling (-30°C to 70°C) |
|---|---|---|---|---|
| Epoxy | Amine-Cured | > 85% | < 5% | Excellent |
| Polysulfide | Oxidative (e.g., Manganese Dioxide) | > 90% | < 3% | Excellent |
| Silicone | Neutral Cure (Alkoxy) | > 95% | < 2% | Excellent |
| Polyurethane | Isocyanate-Polyol | > 80% | < 10% | Good |
Advanced Analytical Methodologies for N,n Dimethyldiethylenetriamine and Its Derivatives
Spectroscopic Techniques in Structural and Mechanistic Studies
Spectroscopic methods are fundamental for the structural elucidation of N,N-Dimethyldiethylenetriamine and for tracking the progress of its chemical transformations. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms. The integration of the peaks provides a ratio of the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about adjacent protons. For instance, the methylene (B1212753) groups adjacent to the secondary amine would show a different chemical shift and splitting pattern compared to those adjacent to the tertiary amine.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are also influenced by the electronegativity of the attached nitrogen atoms.
In mechanistic studies of derivatization reactions, NMR is invaluable for identifying the site of reaction. For example, if this compound is reacted to form a derivative at one of the primary or secondary amine groups, changes in the chemical shifts and splitting patterns of the adjacent methylene protons and carbons would be observed in the NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. The N-H stretching vibrations of the primary and secondary amines typically appear as broad bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methylene and methyl groups would be observed around 2850-2960 cm⁻¹. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region. researchgate.netresearchgate.net
When this compound undergoes derivatization, for example, through acylation or alkylation of the amine groups, the appearance of new characteristic bands (e.g., C=O stretch for amides) and the disappearance or shifting of the N-H bands can be used to monitor the reaction progress and confirm the structure of the product. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be observed, confirming its molecular weight. The fragmentation pattern, resulting from the cleavage of C-C and C-N bonds, can provide further structural information. Common fragments would include the loss of methyl groups and various amine-containing fragments.
In the analysis of derivatives, mass spectrometry can confirm the addition of new functional groups by the corresponding increase in the molecular weight of the parent molecule.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for N-CH₃, N-CH₂-CH₂-N, and NH/NH₂ protons with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Distinct signals for the methyl and methylene carbons, with chemical shifts influenced by the adjacent nitrogen atoms. |
| IR Spectroscopy | Broad N-H stretching bands (3300-3500 cm⁻¹), C-H stretching bands (2850-2960 cm⁻¹), and C-N stretching bands (1000-1250 cm⁻¹). researchgate.netresearchgate.net |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound and a characteristic fragmentation pattern. |
Chromatographic Separations in Purity and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its reactions.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Purity Assessment: A GC analysis of a sample of this compound would ideally show a single major peak. The presence of other peaks would indicate impurities. By using a calibrated standard, the purity can be quantified. A flame ionization detector (FID) is commonly used for the detection of organic compounds. For more definitive identification of impurities, GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectra of the separated components. The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing. chromatographyonline.com The use of specialized columns, such as those with a basic deactivation, can mitigate this issue. chemicalbook.com
Reaction Monitoring: GC is an effective tool for monitoring the progress of reactions involving this compound. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, the consumption of the starting material and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.
Purity Assessment: For the purity analysis of this compound, reversed-phase HPLC is a common approach. Due to the polar nature of polyamines, their retention on standard C18 columns can be poor. nih.gov To improve retention and peak shape, ion-pairing reagents can be added to the mobile phase. unh.edu Alternatively, derivatization of the amine groups with a chromophore or fluorophore can be performed prior to HPLC analysis. nih.govresearchgate.net This not only improves chromatographic behavior but also enhances detection sensitivity, especially with UV-Vis or fluorescence detectors.
Reaction Monitoring: HPLC is a powerful technique for monitoring the synthesis of this compound derivatives. nih.gov Samples can be taken from the reaction mixture over time and analyzed to determine the relative concentrations of reactants, intermediates, and products. This information is crucial for understanding reaction kinetics and for determining the optimal time to stop the reaction.
Interactive Data Table: Typical Chromatographic Conditions for Polyamine Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method |
| Gas Chromatography (GC) | Capillary column with a polar stationary phase (e.g., CP-Volamine) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) with ion-pairing agents or after derivatization | Acetonitrile (B52724)/Water or Methanol/Water gradients | UV-Vis, Fluorescence Detector (FLD), Mass Spectrometry (MS) |
Emerging Research Directions and Future Perspectives
Exploration of Catalytic Potentials
The unique structure of N,N-Dimethyldiethylenetriamine and its derivatives makes them promising ligands for the synthesis of metal complexes with significant catalytic activities. Research is increasingly focused on harnessing these properties for various chemical transformations.
One notable area of investigation is the use of diethylenetriamine (B155796) derivatives in catalysis. For instance, mononuclear Ni(II) and Zn(II) complexes bearing a N,N'-bis(2-hydroxybenzyl)diethylenetriamine ligand have been synthesized and shown to be highly effective catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction. nih.gov Studies have revealed that these complexes exhibit excellent catalytic activities under optimized conditions. For example, in the Henry reaction of nitromethane with aromatic aldehydes, the catalyst loading was found to be a critical factor, with a 10 mol% loading of a Ni(II) complex achieving a high yield of the desired β-nitroalcohol product. nih.gov
The catalytic efficiency is also influenced by the presence of a co-catalyst. In the aforementioned Henry reaction, the addition of Triethylamine (Et3N) was shown to have a positive effect on the catalytic activity of the complexes. nih.gov Without Et3N, the yields decreased significantly. nih.gov
Table 1: Effect of Catalyst Loading on the Henry Reaction Yield
| Catalyst Loading (mol%) | Yield (%) |
|---|---|
| 8 | 75 |
| 10 | 81 |
| 12 | 82 |
| 14 | 82 |
Data derived from studies on a Ni(II) complex with a diethylenetriamine derivative ligand in the reaction of 4-chlorobenzaldehyde with nitromethane.
Future research is directed towards expanding the scope of these catalysts to other organic transformations and developing more robust and recyclable catalytic systems based on this compound derivatives.
Green Chemistry Approaches in Synthesis and Application
In line with the growing emphasis on sustainable chemical processes, researchers are exploring green chemistry approaches for the synthesis and application of this compound and related polyamines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A key focus is the development of environmentally friendly synthesis methods. For instance, a green synthesis method for the related compound N,N,N'-trimethylethylenediamine has been developed that achieves zero discharge of wastewater and solid waste, with a recycling rate of close to 100% for waste materials. google.com This process involves absorbing methylamine or substituted methylamine gas with dilute acid to mitigate safety risks and recycling the alkali water phase. google.com
Another approach to a more sustainable synthesis of a related compound, N,N'-dimethylethylenediamine, involves reacting methylamine and 1,2-dichloroethane in a process that avoids the use of expensive catalysts and simplifies the production process. google.com While traditional methods for polyamine synthesis often involve multiple steps and the use of protecting groups, newer methods like the multicomponent Ugi reaction are being explored to obtain various polyamines in high yields through a more streamlined process.
The principles of green chemistry are also being applied to the use of polyamines in various applications. For example, there is growing interest in the use of naturally occurring polyamines and their derivatives in the synthesis of biodegradable polymers, such as polyamidoamines. mdpi.com The use of plant extracts as reducing and stabilizing agents in the synthesis of nanoparticles is another area of active research, offering a more environmentally friendly alternative to conventional chemical synthesis methods. nih.govmdpi.com
Novel Functional Material Development
This compound and its derivatives are being incorporated into a variety of advanced materials, imparting unique functionalities for applications ranging from carbon capture to corrosion inhibition and polymer chemistry.
Carbon Capture Materials:
A significant area of research is the use of N,N'-dimethylethylenediamine in the development of metal-organic frameworks (MOFs) for carbon dioxide (CO2) capture. rsc.orgosti.govscispace.com The incorporation of this diamine into the framework of materials like CuBTTri has been shown to drastically enhance CO2 adsorption. rsc.org The resulting material, mmen-CuBTTri, exhibits high selectivity and a large capacity for CO2, making it one of the best-performing MOFs for CO2 separation reported to date. rsc.orgosti.gov This enhanced performance is attributed to the chemisorption between the amine groups and CO2. rsc.orgscispace.com
Another approach involves grafting N-(3-trimethoxysilylpropyl)diethylenetriamine onto mesoporous silica (B1680970) (SBA-15) to create a solid adsorbent for post-combustion CO2 capture. scipedia.com The optimal adsorbent demonstrated a significant capture capacity under simulated flue gas conditions. scipedia.com
Table 2: CO2 Adsorption Capacity of Amine-Functionalized Materials
| Material | CO2 Adsorption Capacity (mmol/g) | Conditions |
|---|---|---|
| mmen-CuBTTri | 2.38 | 25 °C, 0.15 bar CO2 |
Corrosion Inhibitors:
Researchers have successfully functionalized graphene oxide with diethylenetriamine to create a novel and efficient corrosion inhibitor for mild steel in acidic environments. rsc.org This material, DETA-GO, demonstrates a significant increase in inhibition efficiency with increasing concentration. Organic corrosion inhibitors like these work by adsorbing onto the metal surface, forming a protective film. mdpi.com
Polymer Chemistry:
In the field of polymer science, N,N'-dimethyl secondary diamine polymers are utilized as curing agents for epoxy resins. google.com Ethylene amines, including diethylenetriamine, are widely used as hardeners for epoxy resins, reacting to form a cross-linked, infusible structure. delamine.com This is crucial for applications such as high-performance coatings, adhesives, and composite materials. google.comdelamine.com
Q & A
Basic: What spectroscopic techniques are recommended for characterizing N,N-Me₂dien and its metal complexes?
Methodological Answer:
To confirm the structural integrity of N,N-Me₂dien and its coordination behavior:
- ¹H NMR Spectroscopy : Use a 300–400 MHz spectrometer with tetramethylsilane (TMS) as an internal reference. Analyze peak splitting patterns to identify proton environments (e.g., methyl vs. amine protons). For example, methyl groups typically resonate as singlets near δ 2.1–2.3 ppm, while amine protons may appear as broad signals .
- IR Spectroscopy : Focus on the CO stretching region (1900–2100 cm⁻¹) for metal carbonyl complexes. Peaks near 2000 cm⁻¹ indicate fac-Re(CO)₃ geometries when N,N-Me₂dien acts as a tridentate ligand .
- X-ray Crystallography : Resolve bond lengths and angles to confirm coordination modes. For example, Re–N bond lengths in [Re(CO)₃(N,N-Me₂dien)]⁺ complexes typically range from 2.10–2.20 Å .
Basic: How is N,N-Me₂dien typically handled to ensure stability in experimental setups?
Methodological Answer:
- Storage : Keep under inert gas (e.g., N₂ or Ar) at 4°C to prevent oxidation or moisture absorption.
- Purity Verification : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥99% purity thresholds. Cross-check with NMR to detect impurities like residual diethylenetriamine .
- Solution Preparation : Use anhydrous solvents (e.g., THF or CH₃CN) and degas solutions to avoid side reactions during metal coordination studies .
Advanced: How do researchers resolve contradictions in thermodynamic data for N,N-Me₂dien complexes?
Methodological Answer:
Discrepancies in entropy (ΔrS°) or enthalpy (ΔrH°) values, such as those reported via PHPMS (e.g., ΔrS° = 114–134 J/mol·K ), require:
- Cross-Validation : Compare data across multiple techniques (e.g., calorimetry, equilibrium constants) and computational models (DFT calculations).
- Error Analysis : Account for instrumental biases (e.g., ion clustering effects in PHPMS) by repeating experiments under controlled humidity and temperature .
- Literature Benchmarking : Align findings with structurally analogous ligands (e.g., N,N′,N′′-trimethyldiethylenetriamine) to identify systematic trends .
Advanced: What strategies optimize N,N-Me₂dien’s coordination geometry in rhenium(I) tricarbonyl complexes?
Methodological Answer:
To achieve desired geometries (e.g., fac-Re(CO)₃):
- Ligand Stoichiometry : Use a 1:1 molar ratio of Re(CO)₃ precursor to N,N-Me₂dien to favor tridentate binding over monodentate modes .
- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance ligand flexibility, enabling optimal N–Re bond formation.
- Counterion Selection : Non-coordinating anions (e.g., PF₆⁻ or BF₄⁻) prevent competition with N,N-Me₂dien for Re coordination sites .
Advanced: How can computational modeling predict the photophysical properties of N,N-Me₂dien complexes?
Methodological Answer:
- DFT Calculations : Optimize geometries using B3LYP/6-31G* for light atoms and LANL2DZ for Re. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption wavelengths .
- TD-DFT Studies : Simulate electronic transitions to correlate with experimental UV-Vis spectra (e.g., λmax ≈ 350 nm for Re(I) complexes) .
- Solvent Models : Include implicit solvent effects (e.g., PCM for CH₃CN) to refine excitation energy predictions.
Basic: What are the key considerations for synthesizing N,N-Me₂dien-based metal complexes?
Methodological Answer:
- Precursor Selection : Use [Re(CO)₃(H₂O)₃]OTf or similar salts for facile ligand substitution.
- Reaction Conditions : Conduct reactions under reflux (60–80°C) for 6–12 hours in anhydrous conditions. Monitor progress via TLC or NMR .
- Workup Procedures : Precipitate complexes by adding NH₄PF₆ or NH₄BF₄, followed by recrystallization from CH₂Cl₂/hexane mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
